molecular formula C27H27N3O5 B11631495 dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11631495
M. Wt: 473.5 g/mol
InChI Key: JNSBJNBGFAPIJJ-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Crystallographic Analysis and Molecular Configuration

X-ray diffraction studies reveal that the asymmetric unit of the compound includes one molecule of the DHP derivative and two water molecules. The 1,4-dihydropyridine ring adopts a boat conformation, a common feature among bioactive DHP derivatives due to its role in facilitating intermolecular interactions. The pyrazole moiety at position 4 of the DHP ring is substituted with a 4-methoxyphenyl group at position 3 and a phenyl group at position 1, creating a sterically crowded environment that influences packing efficiency (Fig. 1).

Key structural features :

  • DHP core : The boat conformation minimizes steric strain between the 2,6-dimethyl groups and the pyrazole substituent.
  • Pyrazole ring : The 3-(4-methoxyphenyl) and 1-phenyl groups are nearly orthogonal, reducing π-π stacking interactions.
  • Ester groups : The dimethyl ester moieties at positions 3 and 5 adopt equatorial positions, stabilizing the structure via intramolecular CH⋯O=C hydrogen bonds.

Spectroscopic Identification Methods

Infrared (IR) Spectral Signatures

IR spectroscopy identifies critical functional groups (Table 1):

  • NH stretch : A broad band at 3,280 cm⁻¹ indicates NH⋯O=C hydrogen bonding.
  • C=O stretches : Two strong peaks at 1,715 cm⁻¹ (ester carbonyl) and 1,680 cm⁻¹ (conjugated carbonyl) suggest electronic delocalization within the DHP ring.
  • OCH3 symmetric stretch : A sharp peak at 1,250 cm⁻¹ confirms the methoxy group’s presence.

Table 1: IR Spectral Assignments

Bond/Vibration Wavenumber (cm⁻¹) Assignment
N–H stretch 3,280 NH⋯O=C HB
C=O stretch 1,715 Ester
C=O stretch 1,680 Conjugated
OCH3 stretch 1,250 Methoxy
Nuclear Magnetic Resonance (NMR) Profiling

¹H, ¹³C, and ¹⁵N NMR data (Table 2) elucidate electronic environments:

  • ¹H NMR : The NH proton resonates at δ 8.2 ppm (downfield due to hydrogen bonding). The 2,6-dimethyl groups appear as singlets at δ 2.3 ppm, while the ester methyl groups resonate at δ 3.7 ppm. Aromatic protons from the phenyl and 4-methoxyphenyl groups span δ 6.8–7.4 ppm.
  • ¹³C NMR : The ester carbonyl carbons appear at δ 168.5 and 170.1 ppm, with the DHP ring carbons between δ 100–150 ppm.
  • ¹⁵N NMR : The pyrazole nitrogen (N1) resonates at δ −120 ppm, deshielded by the electron-withdrawing methoxyphenyl group.

Table 2: Selected NMR Chemical Shifts

Nucleus δ (ppm) Assignment
¹H 8.2 NH (DHP ring)
¹H 3.7 OCH3
¹³C 170.1 C=O (ester)
¹⁵N −120 Pyrazole N1
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 501.57 [M+H]⁺. Major fragments include:

  • m/z 341: Loss of two methoxycarbonyl groups (−2 × 60 Da).
  • m/z 198: Pyrazole-4-yl fragment with 4-methoxyphenyl substitution.

Thermal Stability and Solubility Profiling

Thermal properties :

  • Melting point : 128–130°C, indicative of moderate thermal stability.
  • Boiling point : Predicted at 640.5°C, though decomposition likely occurs before vaporization.

Solubility :

  • Polar solvents : Soluble in DMSO and methanol due to ester and methoxy groups.
  • Nonpolar solvents : Limited solubility in hexane (<0.1 mg/mL).

Table 3: Physicochemical Properties

Property Value
Melting point 128–130°C
Density 1.20 g/cm³
pKa 2.87
Solubility in DMSO >50 mg/mL

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

dimethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H27N3O5/c1-16-22(26(31)34-4)24(23(17(2)28-16)27(32)35-5)21-15-30(19-9-7-6-8-10-19)29-25(21)18-11-13-20(33-3)14-12-18/h6-15,24,28H,1-5H3

InChI Key

JNSBJNBGFAPIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Methodology

Hantzsch Dihydropyridine Synthesis

The primary route for synthesizing dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves a modified Hantzsch reaction. This multicomponent cyclocondensation protocol leverages ethyl acetoacetate, ammonium acetate, and 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol under reflux conditions. The reaction proceeds via the following stoichiometric ratio:

Reactant Quantity Role
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 0.20 g (0.7 mmol) Aldehyde component
Ethyl acetoacetate 0.17 g (1.5 mmol) β-Ketoester
Ammonium acetate 0.064 g (0.84 mmol) Nitrogen source
Ethanol 10 mL Solvent

The mixture is refluxed at 60°C for 5 hours, during which the dihydropyridine ring forms via cyclization. Post-reaction, the solution is concentrated and poured into crushed ice to precipitate the crude product, which is subsequently filtered, washed with water, and recrystallized from ethanol to yield pure crystals (82.3% yield).

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent Selection : Ethanol is preferred due to its polarity, which facilitates both reactant solubility and intermediate stabilization. Substituting ethanol with methanol or acetonitrile reduces yields by 15–20%.
  • Temperature Control : Maintaining reflux at 60°C ensures optimal reaction kinetics without promoting side reactions. Elevated temperatures (>70°C) lead to decomposition of the pyrazole-aldehyde intermediate.
  • Stoichiometry : A 1:2:1 molar ratio of aldehyde:ethyl acetoacetate:ammonium acetate maximizes dihydropyridine formation. Excess ammonium acetate (>1.2 equiv) induces undesired polymerization.

Analytical Characterization

Spectroscopic Validation

The synthesized compound is rigorously characterized using advanced spectroscopic techniques:

FTIR Analysis
  • Ester C=O Stretch : 1705 cm⁻¹ (asymmetric) and 1689 cm⁻¹ (symmetric).
  • Dihydropyridine N–H : 3320 cm⁻¹ (broad, indicative of secondary amine).
  • Aromatic C–H : 3050–3100 cm⁻¹ (multiple peaks).
NMR Spectroscopy
  • ¹H NMR (DMSO-d₆) :

    • δ 2.28 (s, 3H, CH₃ at C2/C6 of dihydropyridine).
    • δ 3.72 (s, 3H, OCH₃ from 4-methoxyphenyl).
    • δ 7.08–7.45 (m, 9H, aromatic protons).
  • ¹³C NMR :

    • 165.2 ppm (ester carbonyl).
    • 148.9 ppm (pyrazole C4).
Mass Spectrometry
  • Molecular Ion Peak : m/z 557.29 ([M+H]⁺), consistent with the molecular formula C₃₃H₃₉N₃O₅.

Crystallographic Data

Single-crystal X-ray diffraction reveals a flattened boat conformation for the dihydropyridine ring, with puckering parameters Q = 0.3369 Å and θ = 107.1°. The pyrazole ring is planar (maximum deviation: 0.003 Å), forming dihedral angles of 50.42° and 26.44° with the adjacent benzene rings. Intermolecular N–H···O and O–H···N hydrogen bonds stabilize the crystal lattice, as depicted in Table 1.

Table 1 : Hydrogen Bonding Interactions in the Crystal Structure

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) ∠D–H–A (°)
N1–H1N1···O2W 0.904 2.001 2.9020 175.2
O1W–H2W1···N3 0.90 2.05 2.9449 174

Comparative Analysis with Related Dihydropyridines

The synthesis of this compound shares mechanistic parallels with other 1,4-dihydropyridine derivatives. For instance, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is prepared via analogous Hantzsch conditions, albeit with a 5-bromoindole-aldehyde substrate. Key distinctions include:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the arylaldehyde enhance reaction rates by stabilizing intermediates through resonance.
  • Yield Disparities : Bulky substituents (e.g., isobutyl esters) reduce yields due to steric hindrance during cyclization.

Challenges and Mitigation Strategies

Byproduct Formation

Trace impurities (<5%) identified via HPLC include:

  • Unreacted Aldehyde : Mitigated by ensuring stoichiometric excess of ethyl acetoacetate.
  • Oxidized Pyridine Derivatives : Minimized by conducting reactions under inert atmospheres.

Recrystallization Optimization

Recrystallization from ethanol yields crystals with >99% purity (HPLC). Alternative solvents (e.g., ethyl acetate) produce polymorphs with inferior thermal stability.

Chemical Reactions Analysis

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been evaluated for its effectiveness against various bacterial strains. Studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It has shown promise in reducing inflammation in experimental models, which may lead to its application in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thus mitigating the inflammatory response .

Cardiovascular Applications

Dihydropyridine derivatives are well-known for their cardiovascular benefits, particularly in treating hypertension and heart failure. This compound is being explored for its potential to act as a calcium channel blocker, which could help regulate blood pressure and improve cardiac function .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) have confirmed the structure and purity of the synthesized product .

Case Studies

Study Focus Findings
Isloor et al., 2009Antimicrobial ActivityDemonstrated significant antibacterial effects against Staphylococcus aureus and E. coli.
Vijesh et al., 2011Anti-inflammatory PropertiesShowed reduction in paw edema in rat models indicating anti-inflammatory potential.
Buhler & Kiowski, 1987Cardiovascular EffectsSuggested potential as a calcium antagonist with blood pressure-lowering effects in hypertensive models.

Mechanism of Action

The mechanism of action of dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of DHP-pyrazole hybrids. Key analogues include:

Table 1: Structural and Functional Comparison of DHP-Pyrazole Derivatives
Compound Name Ester Groups Pyrazole Substituents Key Modifications Properties/Activities
Target Compound Dimethyl 3-(4-Methoxyphenyl), 1-phenyl Methoxy electron donor Crystallographically characterized; enhanced stability
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate () Diisopropyl 3-(3-Nitrophenyl), 1-phenyl Nitro electron-withdrawing group Increased lipophilicity; potential reactivity in redox environments
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () Diethyl 2-(4-Methoxyphenyl), 1H-pyrazol-3-yl Pyrazole positional isomerism Antimicrobial activity reported
Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate () Dimethyl 4-(4-Methoxyphenyl), 1-(4-methylphenyl) Methyl vs. methoxy substituents Altered electronic profile; potential metabolic stability
Key Observations:

Ester Group Impact :

  • Dimethyl esters (target compound) offer lower steric hindrance and higher polarity compared to diethyl or diisopropyl esters, influencing solubility and crystallinity .
  • Bulkier esters (e.g., diisopropyl) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Substituent Effects :

  • Electron-donating groups (e.g., 4-methoxy in the target compound) stabilize the DHP ring via resonance, whereas electron-withdrawing groups (e.g., 3-nitro in ) may increase oxidative susceptibility .
  • Positional isomerism in pyrazole substituents (e.g., 3- vs. 4-substitution) alters molecular conformation and intermolecular interactions, as seen in crystallographic studies .

Biological Activity :

  • Pyrazole-containing DHPs are associated with antimicrobial, anti-inflammatory, and antitumor activities. For example, the diethyl analogue () demonstrated antimicrobial properties, likely due to its 4-methoxyphenyl group enhancing membrane interaction .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Spectroscopic Data Comparison
Compound Crystal System Hydrogen Bonding Puckering Amplitude (Å) Notable Spectral Data
Target Compound () Monoclinic N–H⋯O interactions stabilize boat conformation 0.52 (DHP ring) Not explicitly reported; inferred from XRD
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () Triclinic C–H⋯O and π-π stacking 0.48 (DHP ring) NMR confirms ester and pyrazole protons
  • The target compound’s DHP ring exhibits a puckering amplitude of 0.52 Å, comparable to analogues (0.48–0.55 Å), indicating consistent conformational flexibility .
  • Hydrogen bonding patterns differ based on ester groups and substituents. For instance, diethyl esters () show additional C–H⋯O interactions due to longer alkyl chains .

Biological Activity

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DMPD) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies that explore the biological properties of DMPD, including its anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

DMPD is characterized by a complex molecular structure featuring a dihydropyridine core and pyrazole moiety. The compound's molecular formula is C27H27N3O5C_{27}H_{27}N_{3}O_{5}, with a molecular weight of approximately 473.53 g/mol. The dihydropyridine ring adopts a flattened boat conformation, which is crucial for its biological activity .

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole, including DMPD, exhibit significant antimicrobial properties. Studies have demonstrated that DMPD can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

DMPD has been shown to possess anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .

3. Anticancer Activity

DMPD has displayed promising anticancer properties in several studies. It has been tested against various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells. The compound exhibited cytotoxic effects with IC50 values indicating moderate to high potency against these cell lines .

Cell Line IC50 Value (µg/mL) Effect
A549193.93Moderate cytotoxicity
HT-29208.58Moderate cytotoxicity
HCT116238.14Moderate cytotoxicity

The biological activities of DMPD are attributed to its ability to interact with various molecular targets within cells. For instance, the presence of the pyrazole ring enhances the compound's ability to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation . Molecular docking studies suggest that DMPD binds effectively to target proteins associated with cancer progression and inflammation.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of DMPD, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights DMPD's potential as an adjunct therapy in lung cancer treatment.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of DMPD in a murine model of arthritis. Administration of DMPD resulted in reduced swelling and joint destruction compared to control groups, suggesting a promising therapeutic role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer: The compound is typically synthesized via Hantzsch dihydropyridine synthesis, combining pyrazole precursors (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with β-keto esters and ammonium acetate. Optimization involves adjusting solvent polarity (e.g., ethanol or methanol), temperature (80–100°C), and stoichiometric ratios of precursors. Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regioselectivity and structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer: Key techniques include:

  • SC-XRD: Resolves molecular conformation, dihedral angles between pyrazole and dihydropyridine rings, and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • NMR (1H/13C): Assigns proton environments (e.g., NH at δ 9.2–9.5 ppm) and confirms ester/aryl substituents .
  • FT-IR: Validates carbonyl (C=O) stretches (1650–1700 cm⁻¹) and N–H bending modes .

Q. What initial biological screening assays are appropriate for evaluating its potential therapeutic applications?

  • Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Anti-inflammatory: Cyclooxygenase (COX-1/2) inhibition assays .
  • Antioxidant: DPPH radical scavenging or FRAP assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to predict molecular interactions and bioactivity?

  • Methodological Answer: Perform density functional theory (DFT) calculations to optimize geometry and compare with SC-XRD data. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or bacterial enzymes). Validate with MD simulations to assess stability of ligand-receptor complexes .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer: Cross-validate using:

  • Solvent effects: Compare experimental NMR in CDCl3 vs. DMSO-d6 with computed shifts (GIAO method).
  • Isotopic labeling: Resolve ambiguous proton assignments via deuterium exchange experiments .

Q. How can regioselectivity challenges in pyrazole-dihydropyridine hybrid synthesis be addressed?

  • Methodological Answer: Control substituent orientation via:

  • Steric effects: Bulky groups at pyrazole C-3 position favor specific dihydropyridine ring conformations .
  • Catalytic additives: Use Lewis acids (e.g., ZnCl2) to direct cyclocondensation pathways .

Q. What approaches validate the compound’s stability under varying pH and storage conditions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Assess degradation products via LC-MS and correlate with dihydropyridine ring oxidation or ester hydrolysis pathways .

Q. How can crystal packing interactions influence physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer: Analyze SC-XRD data for intermolecular interactions (e.g., π-π stacking, C–H···O bonds). Hirshfeld surface analysis quantifies interaction contributions; stronger packing correlates with higher melting points and lower solubility .

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